molecular formula C17H23N3O3 B2577417 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361727-98-0

1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Katalognummer B2577417
CAS-Nummer: 2361727-98-0
Molekulargewicht: 317.389
InChI-Schlüssel: KSFPZEPGPWNMME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). It is a highly selective and potent inhibitor of mutated forms of EGFR, such as T790M, which are resistant to first-generation TKIs like gefitinib and erlotinib.

Wirkmechanismus

AZD-9291 selectively binds to mutated forms of 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one, such as T790M, and inhibits the downstream signaling pathways that promote cancer cell growth and survival. This leads to apoptosis (programmed cell death) of cancer cells and tumor regression.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and tissue penetration. It has a half-life of approximately 25 hours and is metabolized by the liver. AZD-9291 has also been shown to have minimal off-target effects, which reduces the risk of toxicity and adverse drug reactions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using AZD-9291 in lab experiments is its high selectivity and potency against mutated forms of 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one, which allows for more accurate and specific targeting of cancer cells. However, one limitation is that it may not be effective against this compound wild-type NSCLC, which accounts for approximately 40% of cases.

Zukünftige Richtungen

For research on AZD-9291 include studying its efficacy and safety in combination with other therapies, such as immunotherapy and radiotherapy, to improve treatment outcomes. Additionally, further research is needed to investigate the potential of AZD-9291 in treating other 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one-mutant cancers, such as breast and colorectal cancer. Finally, research on the development of resistance to AZD-9291 and strategies to overcome this resistance is also an important area of future study.

Synthesemethoden

AZD-9291 is synthesized through a multistep process involving key intermediates such as 4-(1,3-Oxazol-2-yl)piperidine-1-carboxylic acid and 4-(4-(Dimethylamino)piperidin-1-yl)-1-(4-fluorophenyl)-2-propen-1-one. The final step involves coupling of the two intermediates to form the target molecule.

Wissenschaftliche Forschungsanwendungen

AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has shown promising results in treating patients with T790M-positive NSCLC, which accounts for approximately 60% of 1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one-mutant NSCLC cases. AZD-9291 has also been studied in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.

Eigenschaften

IUPAC Name

1-[4-[4-(1,3-oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-2-15(21)19-8-5-14(6-9-19)17(22)20-10-3-13(4-11-20)16-18-7-12-23-16/h2,7,12-14H,1,3-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFPZEPGPWNMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C3=NC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.